Fluorure de scandium

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of scandium fluoride has been explored through hydrothermal methods, resulting in different scandium fluoride compounds with varying structures. For instance, hydrothermal syntheses have produced [C2N2H10][ScF5], [NH4]2[Sc3F11], and [H3O][C6N2H16][ScF6]⋅H2O, showcasing continuous chains of vertex-linked ScF6 octahedra and three-dimensional framework structures composed of edge and corner-shared ScF7 pentagonal bipyramids interlinked via octahedral scandium centers (Stephens & Lightfoot, 2006). Another method involves the precipitation of scandium with sodium fluoride from an ammonium hydrogen difluoride solution, examining the solubility and composition of the resulting compounds (Sokolova & Cherepanin, 2011).

Molecular Structure Analysis

Scandium fluoride's molecular structure has been extensively studied, revealing various crystalline forms. Techniques such as X-ray diffraction (XRD) and high-resolution transmission electron microscopy (HRTEM) characterize these structures, demonstrating the compound's versatility in forming different morphologies, such as urchin-like structures and oriented single-crystalline rods (Gulina et al., 2017).

Chemical Reactions and Properties

Scandium fluoride participates in various chemical reactions, contributing to its diverse applications. For example, its role in the synthesis of Al-ZSM-5 and Sc-ZSM-5 in fluoride media showcases its utility in the field of materials science, affecting the materials' structural and electronic properties (Briden, Williams, & Apperley, 2007).

Physical Properties Analysis

The physical properties of scandium fluoride, such as its negative thermal expansion, are of particular interest. This unique property means that ScF3 contracts upon heating, a characteristic that has been exploited in various applications, including materials science and engineering. The synthesis of isotropic single-crystalline ScF3 cubes through a hydrothermal method highlights the control over the physical properties achievable through different synthesis routes (Hu et al., 2014).

Chemical Properties Analysis

The chemical properties of scandium fluoride, such as its reactivity and stability in various environments, play a crucial role in its applications. The formation of complexes, particularly fluoride complexes, demonstrates scandium's ability to differentiate from other elements, influencing the geochemistry of rare earths and HFS elements (Gramaccioli, Diella, & Demartin, 2000).

Applications De Recherche Scientifique

Revêtements optiques

Le fluorure de scandium est largement utilisé dans la production de revêtements optiques . Sa transparence dans la gamme des ultraviolets (UV) le rend précieux pour le revêtement des lentilles et des miroirs dans les instruments scientifiques et les dispositifs optiques . Les revêtements améliorent les performances et la longévité des composants optiques .

Catalyse

Le this compound s'est avéré prometteur comme catalyseur dans diverses réactions chimiques . Son activité catalytique a été explorée en synthèse organique et dans les procédés industriels, contribuant à l'efficacité de certaines réactions .

Détecteurs de scintillation

Dans le domaine de la détection des rayonnements, le this compound joue un rôle crucial . Il est utilisé dans les détecteurs de scintillation, où il convertit les rayonnements entrants en éclairs de lumière . Cette propriété est exploitée en imagerie médicale et dans les expériences de physique nucléaire .

Électronique

Le this compound trouve des applications dans l'électronique, en particulier dans le développement des semi-conducteurs . Ses propriétés uniques le rendent approprié pour une utilisation dans les composants électroniques, contribuant aux progrès des appareils électroniques

Mécanisme D'action

Target of Action

Scandium Fluoride (ScF₃) is a binary ionic compound composed of scandium (Sc) and fluorine (F). Each scandium atom forms bonds with three fluorine atoms . The primary targets of ScF₃ are various industrial applications due to its unique properties such as hardness, thermal stability, and low solubility in water . It is widely used in the production of optical coatings, as a catalyst in chemical reactions, in scintillation detectors, in electronics, and in battery technology .

Mode of Action

ScF₃ interacts with its targets primarily through its unique physical and chemical properties. For instance, its transparency in the ultraviolet (UV) range makes it valuable for coating lenses and mirrors in scientific instruments and optical devices . As a catalyst, ScF₃ has shown promise in various chemical reactions, contributing to the efficiency of certain reactions . In scintillation detectors, ScF₃ converts incoming radiation into flashes of light .

Biochemical Pathways

For instance, fluoride is a known inhibitor of glycolysis .

Pharmacokinetics

ScF₃ is a white, crystalline solid with a high melting point . It exhibits low solubility in water, enhancing its utility in certain environments . These properties influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, impacting its bioavailability.

Result of Action

The molecular and cellular effects of ScF₃’s action are primarily observed in its industrial applications. For example, in optical coatings, ScF₃ enhances the performance and longevity of optical components . In electronics, ScF₃ contributes to advancements in electronic devices . In battery technology, ScF₃ could potentially improve energy storage solutions .

Action Environment

The action, efficacy, and stability of ScF₃ can be influenced by environmental factors. For instance, the chemical speciation, soil chemistry, and climate can influence the fluoride release from soils . Moreover, the concentration and time of fluoride exposure can affect the cellular apoptosis

Safety and Hazards

Orientations Futures

Scandium fluoride holds tremendous potential for future advancements, particularly in the field of energy storage. Researchers are investigating its role in improving the energy density and overall performance of batteries . As our understanding of material science advances, scandium fluoride may find novel applications in emerging technologies .

Propriétés

IUPAC Name |

trifluoroscandium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3FH.Sc/h3*1H;/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEKDNFRQVZLFBZ-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

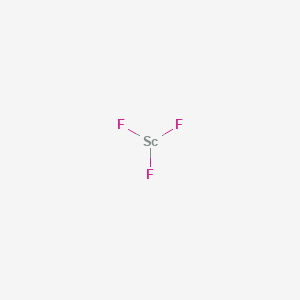

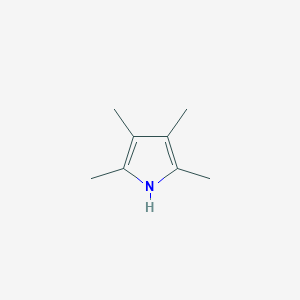

F[Sc](F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F3Sc | |

| Record name | scandium fluoride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Scandium_fluoride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7065594 | |

| Record name | Scandium fluoride (ScF3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7065594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.95112 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13709-47-2 | |

| Record name | Scandium fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13709-47-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Scandium fluoride (ScF3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013709472 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Scandium fluoride (ScF3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Scandium fluoride (ScF3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7065594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Scandium trifluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.854 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the molecular formula and weight of scandium fluoride?

A1: Scandium fluoride has the molecular formula ScF3, with a molecular weight of 101.96 g/mol.

Q2: What is the crystal structure of ScF3?

A2: Scandium fluoride primarily exists in two polymorphs: a cubic ReO3-type structure and a hexagonal structure. The cubic form is notable for its isotropic negative thermal expansion (NTE) over a wide temperature range [, , , , , ]. A new hexagonal polymorph has also been synthesized, exhibiting both isotropic NTE at low temperatures and strong anisotropic NTE at higher temperatures [].

Q3: How can spectroscopic techniques be used to characterize scandium fluoride?

A3: Raman spectroscopy and theoretical calculations have been used to identify binary scandium fluoride anions in molten salts []. Infrared (IR) spectroscopy, combined with ab initio lattice dynamics simulations, helps to interpret the influence of negative thermal expansion on the temperature dependence of IR absorption spectra [].

Q4: What makes ScF3 a unique material for controlling thermal expansion?

A4: ScF3 stands out due to its strong negative thermal expansion (NTE) across a broad temperature range []. This property allows for fine-tuning of thermal expansion in composite materials.

Q5: What applications benefit from the unique thermal properties of ScF3?

A5: The NTE of ScF3 makes it suitable for applications requiring dimensional stability over varying temperatures, such as high-precision optical instruments and thermal actuators.

Q6: How does pressure affect the properties of ScF3?

A7: Studies using neutron diffraction at variable pressure have revealed a phenomenon called pressure-induced softening in ScF3, linked to its NTE behavior []. This behavior is relevant for understanding the material's response to mechanical stress.

Q7: Does the structure of ScF3 impact its properties under pressure?

A8: Theoretical models like the Coulomb Floppy Network (CFN) theory predict specific atomic displacement behaviors under pressure, which can be validated experimentally. Discrepancies between predictions and experimental data can highlight the need for refined analysis techniques, especially concerning beam transmission and attenuation effects in diffraction studies [].

Q8: What are the potential applications of scandium fluoride in optical materials?

A9: The ability to synthesize well-defined, regular-shaped Na3ScF6 nanocrystals with tunable luminescence makes them promising for various optical applications [, ]. These nanocrystals, doped with rare-earth elements, display color-tunable upconversion luminescence, opening avenues for applications in LEDs, displays, and sensors.

Q9: What methods are available for synthesizing ScF3?

A10: ScF3 can be synthesized via various methods, including direct reaction of scandium oxide (Sc2O3) with ammonium bifluoride (NH4HF2) [, ], hydrothermal synthesis using scandium nitrate and ammonium bifluoride [], and thermal decomposition of precursors like rare-earth oleates [].

Q10: How can the morphology of ScF3 be controlled during synthesis?

A11: Research has shown that ScF3 microtubes with controlled wall thickness can be synthesized through an interface-assisted technique using scandium nitrate and hydrofluoric acid [].

Q11: How can scandium fluoride be extracted from various sources?

A11: Several methods exist for extracting scandium fluoride from different sources:

- From Uranium Production: Thorium fluoride fractional precipitation followed by treatment with an alkaline agent can isolate a scandium concentrate suitable for ScF3 production [].

- From Pyroxenite Raw Material: Bioleaching using acidophilic thionic bacteria offers a sustainable method for extracting scandium from pyroxenite ores for subsequent ScF3 production [].

- Using Solid Extractants (SOLEX): Selective extraction of scandium from sulfuric acid solutions using a solid extractant followed by treatment with hydrofluoric acid presents an efficient method for ScF3 production [].

Q12: What challenges arise during the recovery of ScF3 and how can they be addressed?

A13: Recovering ScF3 from solutions often involves antisolvent crystallization, which can lead to uncontrolled nucleation and the formation of small, difficult-to-handle crystals []. This challenge can be addressed by optimizing process parameters like antisolvent concentration and addition rate to control supersaturation and promote larger crystal growth.

Q13: How is computational chemistry used to study ScF3?

A14: Computational methods like Density Functional Theory (DFT) and Coupled Cluster (CCSD(T)) calculations are employed to determine various properties of ScF3 [, , , ]. These properties include: * Equilibrium geometry * Vibrational frequencies * Atomization enthalpies * Electronic structure * Thermodynamic stability of ScF3-based anions

Q14: Can computational methods help predict the properties of ScF3-based materials?

A15: Yes, computational techniques are valuable for predicting the behavior of ScF3 under various conditions, such as its response to temperature and pressure [, ]. For example, ab initio molecular dynamics (AIMD) simulations have been used to study the local structure and lattice dynamics of ScF3 beyond the harmonic approximation []. These simulations have revealed a strong anisotropy in the vibrations of fluorine atoms, contributing to the material's overall NTE.

Q15: Are there any environmental concerns related to scandium fluoride?

A15: While specific information on the environmental impact of ScF3 is limited in the provided research, responsible waste management and recycling strategies are crucial for any chemical process involving scandium fluoride. This is especially important considering the increasing demand for scandium in various applications.

Q16: What safety precautions should be taken when handling scandium fluoride?

A16: As with any chemical, appropriate safety protocols should be followed when handling scandium fluoride, including the use of personal protective equipment and proper ventilation. Always refer to the Safety Data Sheet (SDS) for specific handling and storage guidelines.

Q17: What are some promising areas for future research on scandium fluoride?

A18:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-2-amine hydrochloride](/img/structure/B86060.png)

![5-[3-(6-carboxy-3,4,5-trihydroxyoxan-2-yl)oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-[2-(2,6-dicarboxy-2,3-dihydro-1H-pyridin-4-ylidene)ethylidene]-6-hydroxy-2,3-dihydroindol-1-ium-2-carboxylate](/img/structure/B86079.png)